

Synthesis of 3,5-Diiodopyridine from Pyridine: A Technical Guide

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Compound of Interest

Compound Name: **3,5-Diiodopyridine**

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Abstract

This technical guide provides a comprehensive overview of a robust and efficient two-step synthetic route for the preparation of **3,5-diiodopyridine** from pyridine. Direct iodination of pyridine to achieve the desired 3,5-disubstitution pattern is challenging due to the electron-deficient nature of the pyridine ring. The presented methodology circumvents this issue by first synthesizing an intermediate, 3,5-dibromopyridine, which is then converted to the target compound via a copper-catalyzed halogen exchange reaction. This guide offers detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflow to support researchers in the fields of medicinal chemistry, materials science, and organic synthesis.

Introduction

3,5-Dihalogenated pyridines are valuable building blocks in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and novel materials. The iodine substituents in **3,5-diiodopyridine** offer versatile handles for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This document outlines a reliable synthetic strategy commencing with the bromination of pyridine, followed by a highly efficient halogen exchange to yield the desired **3,5-diiodopyridine**.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of **3,5-diiodopyridine** from pyridine.

Step	Reaction	Starting Material	Key Reagents	Catalyst	Solvent	Temperature (°C)	Reaction Time (h)	Yield (%)
1	Bromination	Pyridine	Bromine, Thionyl Chloride	Conc. H ₂ SO ₄	None	130	10	~82
2	Halogen Exchange	3,5-Dibromopyridine	Dibromopyridine, Sodium Iodide	Copper(I) Iodide	Dioxane	110	22	>95

Experimental Protocols

Step 1: Synthesis of 3,5-Dibromopyridine

This protocol is adapted from a method utilizing pyridine, bromine, concentrated sulfuric acid, and thionyl chloride.[\[1\]](#)

Materials:

- Pyridine (100 g)
- Concentrated Sulfuric Acid (98%, 100 g)
- Thionyl Chloride (300 g)
- Bromine (550 g)
- Methanol (for recrystallization)

Procedure:

- In a reaction vessel equipped with a reflux condenser and a dropping funnel, carefully add pyridine to a mixture of concentrated sulfuric acid and thionyl chloride.
- Heat the mixture to reflux.
- Slowly add bromine dropwise to the refluxing mixture over a period of 10 hours.
- After the addition is complete, maintain the reaction temperature at 130°C. The reaction progress can be monitored by observing the evolution of red-brown gas.
- Upon completion, allow the reaction mixture to cool to room temperature.
- Perform steam distillation on the reaction mixture. The crude 3,5-dibromopyridine will precipitate in the aqueous distillate.
- Collect the crude product by filtration.
- Purify the crude product by recrystallization from methanol to obtain pure 3,5-dibromopyridine. The expected yield is approximately 82%.[\[1\]](#)

Step 2: Synthesis of 3,5-Diiodopyridine via Aromatic Finkelstein Reaction

This protocol is a general method for the copper-catalyzed conversion of aryl bromides to aryl iodides and is highly applicable for the conversion of 3,5-dibromopyridine.[\[2\]](#)[\[3\]](#)

Materials:

- 3,5-Dibromopyridine
- Sodium Iodide (NaI)
- Copper(I) Iodide (CuI)
- N,N'-Dimethylethylenediamine

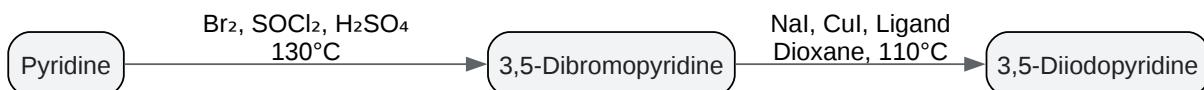
- Anhydrous Dioxane

Procedure:

- In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine 3,5-dibromopyridine (1.0 equiv), sodium iodide (4.0 equiv, 2.0 equiv per bromine), and copper(I) iodide (0.10 equiv, 0.05 equiv per bromine).
- Add anhydrous dioxane as the solvent.
- Add N,N'-dimethylethylenediamine (0.20 equiv, 0.10 equiv per bromine) as the ligand.
- Heat the reaction mixture to 110°C and stir for approximately 22 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., GC-MS or TLC).
- After cooling to room temperature, quench the reaction with aqueous ammonia and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be further purified by column chromatography on silica gel to yield **3,5-diiodopyridine**. Conversions for this type of reaction are typically around 99%.[\[2\]](#)

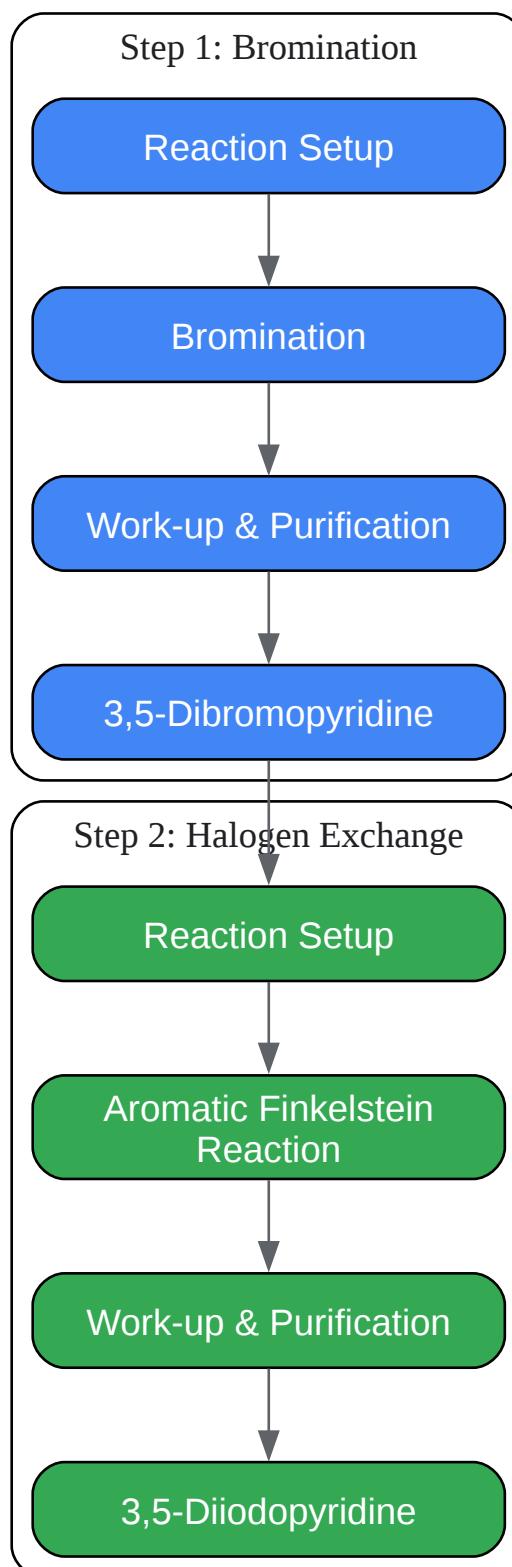
Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow.



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Caption: Two-step synthesis of **3,5-diiodopyridine** from pyridine.

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Caption: General experimental workflow for the synthesis.

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References

- 1. 3,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction [organic-chemistry.org]
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